molecular formula C27H24O2P+ B12665763 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone CAS No. 53094-78-3

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone

Cat. No.: B12665763
CAS No.: 53094-78-3
M. Wt: 411.5 g/mol
InChI Key: WIIVDSFRQCXNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone is an organic compound that features a methoxyphenyl group and a triphenylphosphoranyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with triphenylphosphine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-methoxyphenyl)phosphine: Similar in structure but lacks the ethanone backbone.

    1-(4-Methoxyphenyl)ethanol: Similar but has an alcohol group instead of the phosphoranyl group.

    4-Methoxyacetophenone: Similar but lacks the phosphoranyl group.

Uniqueness

1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone is unique due to the presence of both the methoxyphenyl and triphenylphosphoranyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

53094-78-3

Molecular Formula

C27H24O2P+

Molecular Weight

411.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl]-triphenylphosphanium

InChI

InChI=1S/C27H24O2P/c1-29-23-19-17-22(18-20-23)27(28)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3/q+1

InChI Key

WIIVDSFRQCXNIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.